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Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological
malignancies with a generally poor prognosis, underscoring the urgent need for novel
therapeutic strategies. Recent research has identified SAGA-associated factor 29 (Sgf29) as a
critical dependency in MLLr leukemia.[1][2][3][4] Sgf29 is an epigenetic reader protein that
recognizes di- and tri-methylated histone H3 at lysine 4 (H3K4me2/3) through its tandem Tudor
domains.[1][4][5][6] This recognition is essential for the recruitment of the SAGA and ATAC
histone acetyltransferase complexes to chromatin, leading to the transcriptional activation of
key oncogenic programs, including those driven by MYC and the MEIS1/HOX gene network.[1]

[3]14]

Sgf29-IN-1 is a first-in-class small molecule inhibitor designed to target the H3K4me3-binding
pocket of the Sgf29 Tudor domain. By disrupting the interaction between Sgf29 and chromatin,
Sgf29-IN-1 offers a promising therapeutic approach to suppress the oncogenic transcriptional
machinery in MLLr leukemia. These application notes provide a summary of the preclinical data
and detailed protocols for the use of Sgf29-IN-1 in MLLr leukemia models.

Data Summary

The following tables summarize the quantitative data from key preclinical experiments
evaluating the effects of Sgf29 inhibition in MLLr leukemia cell lines.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b12379086?utm_src=pdf-interest
https://www.researchgate.net/publication/339256607_Tudor_Domain-Focused_CRISPR_Dropout_Screen_Identifies_SGF29_As_a_Novel_Essential_Gene_in_MLL-Rearranged_Leukemias
https://pmc.ncbi.nlm.nih.gov/articles/PMC10889360/
https://ashpublications.org/blood/article/143/8/697/506499/Transcriptional-control-of-leukemogenesis-by-the
https://ashpublications.org/blood/article/143/8/657/514997/A-new-SAGA-for-AML-targeting-SGF29-in-AML
https://www.researchgate.net/publication/339256607_Tudor_Domain-Focused_CRISPR_Dropout_Screen_Identifies_SGF29_As_a_Novel_Essential_Gene_in_MLL-Rearranged_Leukemias
https://ashpublications.org/blood/article/143/8/657/514997/A-new-SAGA-for-AML-targeting-SGF29-in-AML
https://pmc.ncbi.nlm.nih.gov/articles/PMC3160252/
https://www.researchgate.net/publication/51231323_Sgf29_binds_histone_H3K4me23_and_is_required_for_SAGA_complex_recruitment_and_histone_H3_acetylation
https://www.researchgate.net/publication/339256607_Tudor_Domain-Focused_CRISPR_Dropout_Screen_Identifies_SGF29_As_a_Novel_Essential_Gene_in_MLL-Rearranged_Leukemias
https://ashpublications.org/blood/article/143/8/697/506499/Transcriptional-control-of-leukemogenesis-by-the
https://ashpublications.org/blood/article/143/8/657/514997/A-new-SAGA-for-AML-targeting-SGF29-in-AML
https://www.benchchem.com/product/b12379086?utm_src=pdf-body
https://www.benchchem.com/product/b12379086?utm_src=pdf-body
https://www.benchchem.com/product/b12379086?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Table 1: In Vitro Efficacy of Sgf29 Inhibition on Cell Viability

. Genetic
. Leukemia Sgf29-IN-1 .
Cell Line Depletion Reference
Subtype IC50 (pM)
Effect
Significant
MOLM-13 MLL-AF9 (AML) ~15 reduction in [3]
proliferation
Significant
MV4-11 MLL-AF4 (AML) ~2.0 reduction in [1]
proliferation
Significant
CALM-AF10 B o
U937 Not specified reduction in [3]
(AML) o
proliferation
MLL-AF9 -~ Essential for cell
) MLL-AF9 (AML) Not specified ) [11[2]
(murine) survival
Table 2: Effects of Sgf29 Inhibition on Gene Expression
Ke
i Key
Downregulate
. Upregulated
Cell Line Treatment d Reference
Genes/Pathwa
Genes/Pathwa
ys
ys
Myeloid
Myc and Myc- ] o
MLL-AF9 Sgf29 CRISPR differentiation
) ) regulated genes, [1][2]
(murine) depletion ) markers (e.g.,
Ribosomal genes
Cd11b)
Myeloid
MEIS1, HOX . o
Sgf29 CRISPR differentiation-
U937 / MOLM-13 _ genes, MYC _ [31[4]
depletion associated
target genes
genes
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Table 3: In Vivo Efficacy of Sgf29 Targeting

Model Treatment Outcome Reference

Significantly increased
MOLM-13 Xenograft Sgf29 CRISPR

) ) disease latency and [2][3]
(NRGS mice) depletion
reduced tumor burden
Sgf29 CRISPR Significantly increased

MLL-AF10 PDX _ _
depletion disease latency

Signaling Pathway and Mechanism of Action

Sgf29 plays a pivotal role in the transcriptional activation of oncogenes in MLLr leukemia. The
following diagram illustrates the proposed mechanism of action for Sgf29-IN-1.
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Caption: Mechanism of Sgf29 and its inhibition by Sgf29-IN-1 in MLLr leukemia.
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Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of Sgf29-IN-1 in
MLLr leukemia models.

Protocol 1: In Vitro Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Sgf29-IN-1
in MLLr leukemia cell lines.

Materials:
e MLLr leukemia cell lines (e.g., MOLM-13, MV4-11)

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-
Streptomycin)

e Sgf29-IN-1 (dissolved in DMSO)

o 96-well cell culture plates

o Cell viability reagent (e.g., CellTiter-Glo®)
» Plate reader

Procedure:

Seed MLLr cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 pL of
complete medium.

e Prepare a serial dilution of Sgf29-IN-1 in complete medium.

e Add 10 pL of the Sgf29-IN-1 dilutions to the respective wells to achieve the final desired
concentrations. Include a DMSO vehicle control.

e Incubate the plate for 72 hours at 37°C and 5% CO2.

o Equilibrate the plate to room temperature for 30 minutes.
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Add the cell viability reagent according to the manufacturer's instructions.
Measure luminescence using a plate reader.

Calculate the IC50 value by plotting the percentage of viable cells against the log
concentration of Sgf29-IN-1 and fitting the data to a four-parameter logistic curve.

Treat cells with Wash and resuspend Plate in 35mm dishes Incubate for o
Sgf29-IN-1 (48h) cells in MethoCult™ 10-14 days

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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